![molecular formula C16H19FN2O2 B5057468 2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5057468.png)
2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide
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Overview
Description
2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide, commonly known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA is a member of the acetamide family of compounds and is known for its ability to modulate certain biological processes.
Mechanism of Action
FMA exerts its effects by modulating the activity of certain receptors in the body. Specifically, FMA acts as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor (α7nAChR), which is known to play a role in inflammation, pain, and neuroprotection. By binding to the α7nAChR, FMA enhances the receptor's activity, leading to the downstream effects observed in scientific research studies.
Biochemical and Physiological Effects:
FMA has been shown to have a variety of biochemical and physiological effects in scientific research studies. These effects include the modulation of cytokine production, the inhibition of microglial activation, and the reduction of oxidative stress. FMA has also been shown to improve cognitive function and memory in animal models, suggesting potential therapeutic applications for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FMA in lab experiments is its specificity for the α7nAChR. This allows for targeted modulation of this receptor, reducing the potential for off-target effects. However, one limitation of FMA is its relatively short half-life, which may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for FMA research. One area of interest is the development of FMA-based therapeutics for the treatment of chronic pain and inflammation. Additionally, further research is needed to fully elucidate the mechanisms of action of FMA and its potential therapeutic applications in neurodegenerative diseases. Finally, the development of more stable analogs of FMA may improve its effectiveness in experimental settings.
Synthesis Methods
The synthesis of FMA involves the reaction of 3-fluoro-4-methylphenylboronic acid with (3-isopropyl-5-isoxazolyl)methanol in the presence of a palladium catalyst. The resulting intermediate is then treated with N-chloroacetyl chloride, followed by hydrolysis to yield FMA.
Scientific Research Applications
FMA has been studied extensively for its potential therapeutic applications. Recent studies have shown that FMA has anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammation. FMA has also been shown to have neuroprotective effects, making it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c1-10(2)15-8-13(21-19-15)9-18-16(20)7-12-5-4-11(3)14(17)6-12/h4-6,8,10H,7,9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPVIPJWJBKSJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NCC2=CC(=NO2)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide |
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